![molecular formula C24H16N4O6 B2964754 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide CAS No. 895787-29-8](/img/no-structure.png)

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

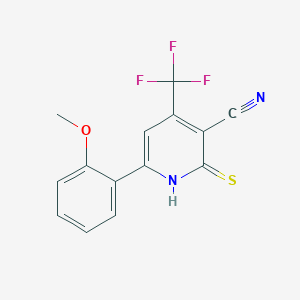

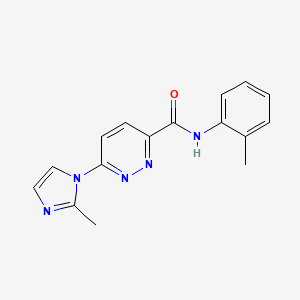

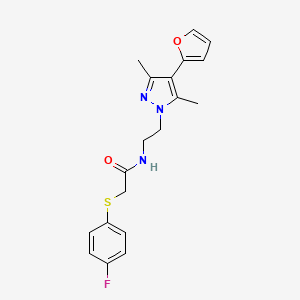

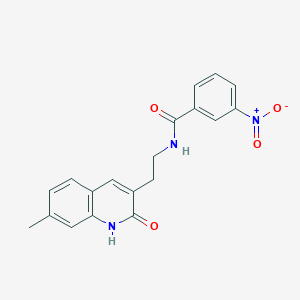

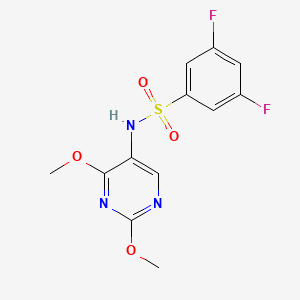

The compound you mentioned is a complex organic molecule. It appears to contain a benzofuro[3,2-d]pyrimidin-1(2H)-yl moiety, a phenyl group, and a nitrophenyl group. The presence of these groups suggests that this compound could have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The electron delocalization and intramolecular H-bonds could substantially affect the potential energy surface .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds have been involved in annulation reactions with aurone-derived α,β-unsaturated imines and activated terminal alkynes .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings, nitro group, and carbonyl groups could affect its solubility, reactivity, and other properties .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives similar to the mentioned compound have been synthesized for their potential anticancer activities. One study highlighted the synthesis of certain derivatives that exhibited appreciable cancer cell growth inhibition against a variety of cancer cell lines, pointing to the compound's role in the development of new anticancer agents (M. M. Al-Sanea, et al., 2020).

Antimicrobial Activity

Another area of application is in the synthesis of compounds with antimicrobial properties. A study detailed the synthesis of new heterocycles incorporating the antipyrine moiety, leading to compounds with evaluated antimicrobial agents (S. Bondock, et al., 2008). This underscores the compound's utility in generating new antimicrobial agents.

Radioligand Imaging

Derivatives of the mentioned compound have also been explored for their use in radioligand imaging, particularly in positron emission tomography (PET) imaging. One derivative was synthesized and labeled with fluorine-18, demonstrating its application in in vivo imaging of specific protein interactions (F. Dollé, et al., 2008).

Anti-inflammatory and Analgesic Activity

Furthermore, research has been conducted on derivatives for their potential anti-inflammatory and analgesic activities. Synthesis of pyrimidine derivatives has been shown to exhibit significant activity in this domain, highlighting another critical area of application (S. Sondhi, et al., 2009).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide' involves the condensation of 4-nitroaniline with ethyl 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuran-1(2H)-yl)acetate, followed by hydrolysis and decarboxylation to obtain the final product.", "Starting Materials": ["4-nitroaniline", "ethyl 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuran-1(2H)-yl)acetate"], "Reaction": ["Step 1: Condensation of 4-nitroaniline with ethyl 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuran-1(2H)-yl)acetate in the presence of a base such as potassium carbonate or sodium hydride to form the intermediate product.", "Step 2: Hydrolysis of the intermediate product using an acid such as hydrochloric acid or sulfuric acid to obtain the corresponding carboxylic acid.", "Step 3: Decarboxylation of the carboxylic acid using a decarboxylating agent such as copper powder or sodium ethoxide to obtain the final product."] } | |

CAS-Nummer |

895787-29-8 |

Molekularformel |

C24H16N4O6 |

Molekulargewicht |

456.414 |

IUPAC-Name |

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(4-nitrophenyl)acetamide |

InChI |

InChI=1S/C24H16N4O6/c29-20(25-15-10-12-17(13-11-15)28(32)33)14-26-21-18-8-4-5-9-19(18)34-22(21)23(30)27(24(26)31)16-6-2-1-3-7-16/h1-13H,14H2,(H,25,29) |

InChI-Schlüssel |

SVYYRDFAONWSIK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2964683.png)

![N-(4-chlorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2964684.png)

![5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2964688.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2964690.png)

![2-tert-butyl-1-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2964691.png)